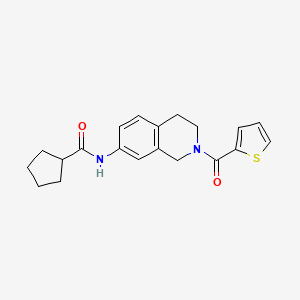

N-(2-(噻吩-2-羰基)-1,2,3,4-四氢异喹啉-7-基)环戊烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

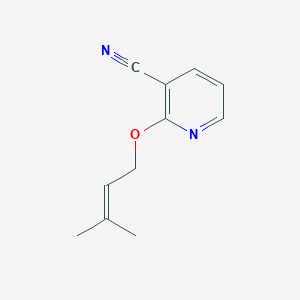

Thiophene-2-carbonyl is an organic compound with the formula SC4H3CO2H . It’s one of the two monocarboxylic acids of thiophene, the other being thiophene-3-carboxylic acid . Tetrahydroisoquinoline is a type of isoquinoline with the hydrogenation of the aromatic ring.

Synthesis Analysis

Thiophene-2-carbonyl can be prepared by the oxidation of thiophene-2-carboxaldehyde or, more practically, 2-acetylthiophene . The synthesis of tetrahydroisoquinoline derivatives typically involves the Pictet-Spengler reaction, although other methods exist .Molecular Structure Analysis

Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Tetrahydroisoquinoline is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyridine ring .Chemical Reactions Analysis

Thiophene derivatives have been used in various chemical reactions, including Ullmann coupling reactions . Tetrahydroisoquinolines can undergo a variety of reactions, including Pictet-Spengler cyclization, N-acylation, and more .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the nature of its constituent atoms. For thiophene-2-carbonyl, it’s a white solid with a melting point of 125–127 °C .科学研究应用

合成和化学转化

四氢喹啉衍生物的简便合成:Elkholy 和 Morsy (2006) 探索了与所讨论的化合物在结构上相关的四氢喹啉衍生物的合成,展示了通过基本结构的化学转化创造多种生物活性分子的潜力 Elkholy 和 Morsy,2006。

异喹啉合成中的异常反应:石川等人(2000 年)报告了 Bischler-Napieralski 反应中的异常取代基效应,这对于异喹啉衍生物的合成至关重要,可能与操纵目标化合物以用于特定研究应用有关 石川等人,2000。

新的异喹啉羧酸衍生物:Dyachenko 和 Vovk (2012) 合成了新的异喹啉羧酸衍生物,突出了异喹啉骨架在开发具有潜在药理应用的新型化合物方面的多功能性 Dyachenko 和 Vovk,2012。

铱催化的与噻吩的交叉偶联:Tan、Ran 和 You (2018) 开发了一种铱催化的交叉偶联方法,用于将伯苯甲酰胺与噻吩结合,该技术可用于功能化 N-(2-(噻吩-2-羰基)-1,2,3,4-四氢异喹啉-7-基)环戊烷甲酰胺等化合物,以增强其在材料科学或药物研究中的用途 Tan、Ran 和 You,2018。

安全和危害

作用机制

Target of Action

Thiophene derivatives have been known to exhibit a variety of biological effects . For instance, suprofen, a 2-substituted thiophene, is a nonsteroidal anti-inflammatory drug .

Mode of Action

Reactions of thiophene-2-carbonyl chloride (tpcc) with alet3, al (n-oct)3 and alet2 (n-oct) have been studied . The reaction produced ketone (ethyl thienyl ketone and/or n-octyl thienyl ketone) as the main product .

Biochemical Pathways

Thiophene derivatives are known to be involved in a variety of biological pathways due to their diverse biological activities .

Result of Action

Thiophene derivatives have been known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

生化分析

Biochemical Properties

In biochemical reactions, N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide interacts with various enzymes and proteins. For instance, it has shown significant activity against urease and butyrylcholinesterase (BChE) enzymes . The compound’s interaction with these enzymes is believed to be due to its thiophene/furan carbocamide moieties .

Cellular Effects

Given its enzyme inhibition activities, it is likely to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide involves binding interactions with biomolecules and changes in gene expression. Specifically, it has been found to inhibit the activity of urease and BChE enzymes, which could lead to changes in gene expression .

Metabolic Pathways

Given its interactions with enzymes such as urease and BChE, it is likely to be involved in several metabolic pathways .

属性

IUPAC Name |

N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S/c23-19(15-4-1-2-5-15)21-17-8-7-14-9-10-22(13-16(14)12-17)20(24)18-6-3-11-25-18/h3,6-8,11-12,15H,1-2,4-5,9-10,13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJMXOGFCBLBEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-methoxyphenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2865282.png)

amine](/img/structure/B2865286.png)

![N-[[1-(2-Chloropropanoyl)piperidin-4-yl]methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B2865295.png)

![3-[(E)-1-(4-chlorophenyl)-2-(dimethylamino)ethenyl]sulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2865296.png)

![N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2865300.png)

![(Z)-3-phenyl-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2865305.png)